molecular formula C16H16O B12077411 Ethanone, 1-[4-(1-phenylethyl)phenyl]- CAS No. 94788-60-0

Ethanone, 1-[4-(1-phenylethyl)phenyl]-

Cat. No.: B12077411
CAS No.: 94788-60-0
M. Wt: 224.30 g/mol
InChI Key: HHKWYHCWHCFLSN-UHFFFAOYSA-N
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Description

Overview of Substituted Ethanones in Contemporary Organic Synthesis

Substituted ethanones, particularly acetophenone (B1666503) derivatives, are highly versatile intermediates in organic synthesis. researchgate.netnih.gov Their utility stems from the reactivity of the carbonyl group and the potential for functionalization of the aromatic ring. These compounds serve as foundational building blocks for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. researchgate.netrasayanjournal.co.in The synthesis of substituted acetophenones is a well-established field, with numerous methods developed for their preparation, often focusing on achieving high regioselectivity and efficiency. researchgate.netresearchgate.net Research in this area continues to evolve, with a focus on developing greener and more sustainable catalytic methods. researchgate.net

Significance of Aromatic Ketones in Molecular Design and Transformations

Aromatic ketones are crucial synthons in molecular design due to the electrophilic nature of the carbonyl carbon and the ability of the aromatic ring to influence reactivity. researchgate.net They participate in a wide range of chemical transformations, including nucleophilic additions, reductions, and various coupling reactions. This versatility allows for the construction of intricate molecular architectures. Furthermore, the ketone moiety can be a key feature in biologically active molecules or can be transformed into other functional groups, providing a strategic entry point for the synthesis of complex targets. evonik.com

Positioning of Ethanone (B97240), 1-[4-(1-phenylethyl)phenyl]- within Advanced Chemical Research

While extensive research on the broader class of substituted ethanones is prevalent, specific studies focusing solely on Ethanone, 1-[4-(1-phenylethyl)phenyl]- are more specialized. This particular compound, with its characteristic 1-phenylethyl substituent, presents a unique steric and electronic profile that can influence its reactivity and potential applications. Its structure is a variation of the 1,1-diarylalkane framework, a motif found in various biologically active molecules and functional materials. chinesechemsoc.org Research into such unsymmetrical diarylalkanes is an active area, with a focus on developing catalytic and regioselective synthetic methods. chinesechemsoc.org Therefore, Ethanone, 1-[4-(1-phenylethyl)phenyl]- is positioned at the intersection of classic aromatic ketone chemistry and the modern pursuit of complex, highly functionalized organic molecules.

Scope and Objectives of Research in Phenylethylphenyl Ethanone Chemistry

The primary objectives in the study of phenylethylphenyl ethanones revolve around several key areas:

Development of Efficient and Selective Synthetic Methodologies: A major focus is the refinement of synthetic routes, particularly catalytic Friedel-Crafts acylations, to control the regioselectivity of the acylation on the phenylethylphenyl scaffold. researchgate.net

Exploration of Reactivity and Transformation Potential: Understanding how the bulky 1-phenylethyl group influences the reactivity of the ethanone moiety is crucial for its application as a synthetic intermediate.

Investigation of Structure-Property Relationships: Research aims to elucidate how the specific substitution pattern of phenylethylphenyl ethanones affects their physical, chemical, and potentially biological properties. mdpi.comnih.gov

Application in the Synthesis of Novel Compounds: A long-term goal is to utilize these compounds as key building blocks for the synthesis of novel organic materials, pharmaceutical agents, and other functional molecules.

Interactive Data Table: Properties of Ethanone, 1-[4-(1-phenylethyl)phenyl]-

Below are the computed physical and chemical properties of Ethanone, 1-[4-(1-phenylethyl)phenyl]- . nih.gov

PropertyValue
Molecular Formula C₁₆H₁₆O
Molecular Weight 224.30 g/mol
IUPAC Name 1-[4-(1-phenylethyl)phenyl]ethanone
CAS Number 94788-60-0
XLogP3 4.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 224.120115 g/mol
Monoisotopic Mass 224.120115 g/mol
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 17

Detailed Research Findings

The synthesis of aromatic ketones like Ethanone, 1-[4-(1-phenylethyl)phenyl]- is most commonly achieved through Friedel-Crafts acylation. libretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic substrate with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.org

In the context of synthesizing Ethanone, 1-[4-(1-phenylethyl)phenyl]- , the aromatic substrate would be 1-phenylethane. The regioselectivity of the acylation is a critical aspect, as the acetyl group can potentially substitute at different positions on the phenyl ring of the 1-phenylethane moiety. The directing effects of the ethylphenyl group and the reaction conditions, including the choice of catalyst, play a significant role in determining the final product distribution. researchgate.net While specific high-yield syntheses for this exact molecule are not widely reported in general literature, the principles of Friedel-Crafts acylation provide a clear pathway to its formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94788-60-0

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-[4-(1-phenylethyl)phenyl]ethanone

InChI

InChI=1S/C16H16O/c1-12(14-6-4-3-5-7-14)15-8-10-16(11-9-15)13(2)17/h3-12H,1-2H3

InChI Key

HHKWYHCWHCFLSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Ethanone, 1 4 1 Phenylethyl Phenyl

Precursor Synthesis and Functionalization Strategies

The successful synthesis of Ethanone (B97240), 1-[4-(1-phenylethyl)phenyl]- is highly dependent on the efficient preparation of its constituent molecular fragments. This section outlines the key synthetic routes to the 4-(1-phenylethyl)phenyl moiety and the preparation of activated ethanone precursors.

Synthetic Routes to the 4-(1-Phenylethyl)phenyl Moiety

The 4-(1-phenylethyl)phenyl scaffold is a critical building block. Its synthesis can be approached through several methods, primarily involving the alkylation of a benzene (B151609) ring.

One of the most direct methods for creating the (1-phenylethyl)benzene core is through the alkylation of benzene with styrene (B11656) . This reaction is typically catalyzed by an acid. youtube.com For instance, zeolites or other solid acid catalysts can be employed to facilitate this reaction, often in industrial settings for the production of ethylbenzene (B125841) and related compounds. researchgate.net The reaction involves the protonation of styrene to generate a stable secondary carbocation, which then acts as an electrophile in a Friedel-Crafts alkylation of a benzene molecule.

For use in subsequent cross-coupling reactions, functionalized derivatives of (1-phenylethyl)benzene are required. A common strategy is the synthesis of 4-bromo-(1-phenylethyl)benzene . This can be achieved through the bromination of (1-phenylethyl)benzene. However, a more controlled approach involves the coupling of a Grignard reagent with a dihalobenzene. For example, benzylmagnesium chloride can be reacted with 1-bromo-4-iodobenzene (B50087) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to yield 1-bromo-4-(phenylmethyl)benzene. orgsyn.org A similar strategy could be adapted to produce 4-bromo-(1-phenylethyl)benzene.

Another crucial precursor for palladium-catalyzed cross-coupling is 4-(1-phenylethyl)phenylboronic acid . This can be synthesized from the corresponding Grignard reagent of 4-bromo-(1-phenylethyl)benzene by reaction with a borate (B1201080) ester, such as trimethyl borate, followed by acidic hydrolysis. scirp.orgwikipedia.org

Preparation of Activated Ethanone Precursors

The acetyl group (-COCH₃) is introduced using an activated form of acetic acid. The two most common activated precursors are acetyl chloride and acetic anhydride (B1165640).

Acetyl chloride is readily prepared in the laboratory by reacting acetic acid with a variety of chlorinating agents, such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). nih.govbeilstein-journals.orgnsf.gov The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed. nsf.gov Industrially, acetyl chloride can be produced by the reaction of acetic anhydride with hydrogen chloride. nih.gov

Acetic anhydride can be synthesized through several industrial processes, including the carbonylation of methyl acetate (B1210297). It is also commercially available in high purity. For laboratory purposes, it can be prepared from the reaction of acetyl chloride with sodium acetate. chemguide.co.uk

Convergent and Divergent Synthetic Pathways to the Core Structure

With the key precursors in hand, the assembly of Ethanone, 1-[4-(1-phenylethyl)phenyl]- can be achieved through several powerful C-C bond-forming reactions. These can be broadly categorized into electrophilic aromatic substitution reactions and transition metal-catalyzed cross-coupling reactions.

Catalytic C-C Bond Forming Reactions

The final and most critical step in the synthesis is the formation of the carbon-carbon bond between the 4-(1-phenylethyl)phenyl moiety and the acetyl group.

The Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones. sigmaaldrich.comlibretexts.org In this approach, (1-phenylethyl)benzene is reacted directly with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. libretexts.orgnih.gov

The reaction with acetyl chloride typically employs a stoichiometric amount of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org The AlCl₃ coordinates to the chlorine atom of acetyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺). libretexts.orgnih.gov This acylium ion then attacks the electron-rich benzene ring of (1-phenylethyl)benzene, followed by the loss of a proton to restore aromaticity and yield the desired ketone. nih.gov The 1-phenylethyl group is an ortho, para-director, and due to steric hindrance, the acylation is expected to occur predominantly at the para position.

Alternatively, acetic anhydride can be used as the acylating agent. youtube.combeilstein-journals.orgorganic-chemistry.org This reaction also requires a catalyst, which can be a Lewis acid like AlCl₃ or a solid acid catalyst. The use of acetic anhydride can sometimes be advantageous as it avoids the generation of corrosive HCl gas.

Table 1: Typical Conditions for Friedel-Crafts Acylation

Acylating AgentCatalystSolventTemperature (°C)Typical Yield (%)
Acetyl ChlorideAlCl₃CS₂ or CH₂Cl₂0 - 6065-95
Acetic AnhydrideAlCl₃ or ZeoliteDichloromethane or neat25 - 8060-90

Note: Yields are representative for Friedel-Crafts acylation of similar aromatic substrates and may vary for (1-phenylethyl)benzene.

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of aryl ketones, often with high functional group tolerance and selectivity. These methods typically involve the coupling of an organometallic reagent derived from the 4-(1-phenylethyl)phenyl moiety with an acetylating agent.

The Suzuki-Miyaura coupling is a widely used method that involves the reaction of an organoboron compound with an organohalide. In this context, 4-(1-phenylethyl)phenylboronic acid would be coupled with acetyl chloride in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. chemguide.co.uk

The Stille coupling utilizes an organotin reagent. Here, a 4-(1-phenylethyl)phenylstannane derivative would be reacted with acetyl chloride, catalyzed by a palladium complex. While effective, the toxicity of organotin compounds is a significant drawback.

The Negishi coupling employs an organozinc reagent. nih.gov This reaction would involve coupling 4-(1-phenylethyl)phenylzinc chloride with acetyl chloride, catalyzed by a palladium or nickel catalyst. nih.gov

The Heck reaction , while more commonly used for forming C-C bonds with alkenes, can also be adapted for ketone synthesis under certain conditions. libretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Ketone Synthesis

Reaction NameOrganometallic ReagentElectrophileCatalyst System
Suzuki-MiyauraArylboronic acidAcyl ChloridePd(PPh₃)₄ / Base
StilleArylstannaneAcyl ChloridePd(0) complex
NegishiArylzinc halideAcyl ChloridePd(0) or Ni(0) complex

Mechanistic Investigations of Reactions Involving Ethanone, 1 4 1 Phenylethyl Phenyl

Kinetic and Thermodynamic Profiling of Transformations

The kinetic and thermodynamic parameters of a reaction are essential for a comprehensive mechanistic understanding. Kinetic studies reveal the rate of a reaction and its dependence on the concentration of reactants and catalysts, while thermodynamics determines the position of equilibrium and the relative stability of reactants and products.

A hypothetical kinetic study for a reaction involving Ethanone (B97240), 1-[4-(1-phenylethyl)phenyl]- , such as an acid-catalyzed condensation, would involve monitoring the disappearance of the ketone or the appearance of the product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The data obtained would allow for the determination of the reaction order and the rate constant.

Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Self-Condensation of Ethanone, 1-[4-(1-phenylethyl)phenyl]-

Initial Concentration (mol/L)Initial Rate (mol/L·s)
0.101.5 x 10⁻⁵
0.206.0 x 10⁻⁵
0.301.35 x 10⁻⁴

Elucidation of Reaction Intermediates and Transition States

Reaction mechanisms often proceed through a series of short-lived, high-energy species known as intermediates and transition states. researchgate.netwikipedia.orgmasterorganicchemistry.com The identification and characterization of these transient species are critical for confirming a proposed mechanistic pathway.

In reactions of Ethanone, 1-[4-(1-phenylethyl)phenyl]- , various intermediates can be postulated depending on the reaction type. For example, in an acid-catalyzed aldol-type reaction, an enol or enolate intermediate is expected. In nucleophilic addition reactions, a tetrahedral intermediate is formed when a nucleophile attacks the carbonyl carbon. The presence of the bulky 4-(1-phenylethyl)phenyl group can be expected to sterically influence the stability and reactivity of these intermediates.

Transition states represent the highest energy point along a reaction coordinate and cannot be isolated. wikipedia.orgmasterorganicchemistry.com Their structures are often inferred from kinetic data and computational modeling. For example, in the hydrogenation of acetophenone (B1666503), the geometry of the transition state for the hydrogen transfer has been determined using Density Functional Theory (DFT) calculations. researchgate.net These calculations can reveal elongated bonds and specific atomic arrangements at the peak of the energy barrier. wikipedia.org The structure-correlation principle suggests that structural changes along the reaction coordinate can be reflected in the ground state geometries of molecules. wikipedia.org

Catalytic System Dependencies and Mechanistic Pathways

Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways. The choice of catalyst can dramatically influence the outcome and mechanism of a reaction involving Ethanone, 1-[4-(1-phenylethyl)phenyl]- .

In the presence of an acid catalyst, the carbonyl oxygen of Ethanone, 1-[4-(1-phenylethyl)phenyl]- can be protonated, which enhances the electrophilicity of the carbonyl carbon. This activation is the first step in many acid-catalyzed reactions, such as aldol (B89426) condensations. The subsequent step involves the formation of an enol intermediate, which then acts as a nucleophile, attacking the protonated carbonyl of another ketone molecule. Dehydration of the resulting aldol adduct leads to the formation of a conjugated enone. The synthesis of ethyl acetate (B1210297) through acid-catalyzed esterification has been studied using DFT, revealing that the rate-determining step is the nucleophilic addition following protonation. nih.gov

Transition metals are widely used to catalyze a variety of transformations involving aromatic ketones. nih.govnih.govacs.org While specific examples with Ethanone, 1-[4-(1-phenylethyl)phenyl]- are scarce, related acetophenones are known to participate in reactions such as cross-coupling. nih.govacs.org For instance, palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation and typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org The hydrodeoxygenation of acetophenone has been studied with palladium-equipped porous organic polymers, where the support can influence the electronic properties of the metal catalyst. dtu.dk Manganese complexes have also been developed for the asymmetric transfer hydrogenation of ketimines derived from substituted acetophenones, achieving high yields and enantioselectivities. acs.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. chiba-u.jp For ketones like Ethanone, 1-[4-(1-phenylethyl)phenyl]- , organocatalysts can operate through several activation modes. semanticscholar.org For example, primary or secondary amines can react with the ketone to form enamine or iminium ion intermediates, respectively. These intermediates can then participate in a variety of asymmetric reactions. The organocatalytic asymmetric reductive amination of acetophenone is a well-established method for synthesizing chiral amines. researchgate.net Similarly, the organocatalytic 1,4-addition of acetophenone to nitroenynes has been reported. researchgate.net

Computational Mechanistic Studies (e.g., DFT, Ab Initio Calculations)

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. rsc.orgfrontiersin.org Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the structures and energies of reactants, products, intermediates, and transition states.

While specific DFT studies on Ethanone, 1-[4-(1-phenylethyl)phenyl]- are not prominent in the literature, computational analyses of related acetophenone reactions offer valuable mechanistic insights. DFT calculations have been used to elucidate the stereoselectivity in aldol-Tishchenko reactions of acetophenone derivatives, identifying the key transition states and the steric interactions that govern the diastereomeric outcome. researchgate.net In the study of acetophenone hydrogenation, DFT calculations have helped to map the reaction coordinate and determine the energy barriers for hydrogen transfer. researchgate.net Furthermore, computational studies can predict how substituents on the aromatic ring affect the electronic properties and reactivity of the molecule, which is relevant for understanding the behavior of the 4-(1-phenylethyl)phenyl group. beilstein-journals.org For instance, computational analysis can dissect a reaction mechanism into distinct phases based on changes in the reaction path. smu.edu Time-dependent DFT (TD-DFT) can be used to study molecular excitation energies, which is crucial for understanding photocatalyzed reactions. acs.org

Table 2: Illustrative Computational Data for a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)Key Geometric Parameter
Reactants0.0C=O bond length: 1.23 Å
Transition State+15.2Partially formed C-Nu bond: 1.95 Å
Intermediate-5.4C-O bond length: 1.45 Å
Products-10.8N/A

Energy Barrier Calculations and Reaction Pathway Simulations

The study of a reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to map out the energetic landscape of a reaction, identifying transition states and intermediates. researchgate.net The energy barrier, or activation energy, is a critical parameter derived from the PES, as it directly correlates with the reaction rate.

Reaction pathway simulations trace the most energetically favorable route from reactants to products. For a ketone like Ethanone, 1-[4-(1-phenylethyl)phenyl]-, a common reaction is its reduction to the corresponding alcohol, 1-[4-(1-phenylethyl)phenyl]ethanol. DFT calculations can model the approach of a reducing agent, such as a hydride, to the carbonyl carbon. These simulations would reveal the geometry of the transition state and the energy required to reach it.

For instance, in the hydrogenation of acetophenone, a related ketone, DFT calculations have been used to model the free energy profiles for different proposed mechanisms, such as hydride transfer versus a single-electron transfer-hydrogen atom transfer (SET-HAT) pathway. researchgate.net Such studies determine which pathway is more kinetically favorable by comparing their respective energy barriers. A hypothetical energy profile for the reduction of Ethanone, 1-[4-(1-phenylethyl)phenyl]- is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical Calculated Energy Barriers for the Reduction of Ethanone, 1-[4-(1-phenylethyl)phenyl]- via Different Mechanisms. This data is illustrative and based on typical values for similar ketone reductions.

Reaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
Direct Hydride TransferDFT (B3LYP/6-31G)15.2
SET-HAT MechanismDFT (B3LYP/6-31G)22.5

These simulations are crucial for understanding not just the feasibility of a reaction but also for designing catalysts that can lower the activation energy and improve reaction efficiency. acs.org

Investigation of Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can investigate these solvent effects by using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For reactions involving polar functional groups like the carbonyl group in Ethanone, 1-[4-(1-phenylethyl)phenyl]-, the polarity of the solvent can influence the stability of the reactants, transition states, and products. In the hydrogenation of acetophenone, for example, studies have shown that the reaction rate can be significantly affected by the solvent's ability to form hydrogen bonds. researchgate.net Protic solvents might stabilize the carbonyl group through hydrogen bonding, potentially affecting the energy barrier of the reaction.

Computational studies can quantify these effects by calculating reaction profiles in different solvents. For example, the activation energy for the reduction of our target ketone might be calculated in a non-polar solvent like toluene (B28343) and a polar protic solvent like ethanol (B145695) to predict the optimal reaction conditions. An illustrative comparison is provided in Table 2.

Table 2: Hypothetical Influence of Solvent on the Calculated Activation Energy for the Reduction of Ethanone, 1-[4-(1-phenylethyl)phenyl]-. This data is illustrative and based on general trends observed for ketone reductions.

SolventDielectric Constant (ε)Computational ModelCalculated Activation Energy (kcal/mol)
Toluene2.4DFT/PCM16.5
Tetrahydrofuran (B95107) (THF)7.5DFT/PCM15.8
Ethanol24.6DFT/PCM14.9

As the table suggests, polar solvents can stabilize the transition state more than the reactants, leading to a lower activation energy and a faster reaction rate.

Theoretical Prediction of Chemo-, Regio-, and Stereoselectivity

Selectivity is a cornerstone of modern organic synthesis. Computational chemistry provides powerful tools to predict the chemo-, regio-, and stereoselectivity of reactions involving complex molecules like Ethanone, 1-[4-(1-phenylethyl)phenyl]-.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. While the primary reactive site in our target molecule is the ketone, theoretical calculations can assess the reactivity of other sites, such as the aromatic rings, towards different reagents.

Regioselectivity , the preference for reaction at one position over another, is particularly relevant for reactions on the aromatic rings, such as electrophilic aromatic substitution. By calculating the energies of the possible intermediates, the most likely site of substitution can be predicted.

Stereoselectivity is of paramount importance for Ethanone, 1-[4-(1-phenylethyl)phenyl]-, as the reduction of the ketone will generate a new stereocenter. The product, 1-[4-(1-phenylethyl)phenyl]ethanol, can exist as two enantiomers. Furthermore, the starting material itself is chiral due to the 1-phenylethyl group. Thus, the reduction can lead to the formation of diastereomers.

Theoretical models can predict the stereochemical outcome by calculating the energy barriers for the formation of each stereoisomer. In the context of catalytic asymmetric reduction, computational docking studies can simulate the interaction of the substrate with a chiral catalyst. By analyzing the transition state energies for the formation of the (R)- and (S)-alcohols, the enantiomeric excess (ee) can be predicted. nih.gov Studies on the enzymatic reduction of acetophenone derivatives have shown that the stereoselectivity can be rationalized by considering the orientation of the substrate in the enzyme's active site, which can be modeled computationally. rsc.org

A hypothetical prediction of stereoselectivity for the asymmetric reduction of Ethanone, 1-[4-(1-phenylethyl)phenyl]- is shown in Table 3.

Table 3: Hypothetical Theoretical Prediction of Stereoselectivity in the Asymmetric Reduction of Ethanone, 1-[4-(1-phenylethyl)phenyl]-. This data is illustrative and based on computational studies of similar asymmetric reductions.

CatalystTransition State for (R)-product Formation (ΔG‡, kcal/mol)Transition State for (S)-product Formation (ΔG‡, kcal/mol)Predicted Enantiomeric Excess (% ee)
Chiral Ruthenium Complex12.113.892% (R)
Ketoreductase Enzyme (KRED)10.513.099% (S)

These predictive capabilities are instrumental in the rational design of selective synthetic methods, minimizing waste and improving the efficiency of chemical processes.

Derivatization and Functionalization of the Ethanone, 1 4 1 Phenylethyl Phenyl Scaffold

Reactivity of the Ketone Functionality

The ketone group is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and oxidations.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. science.gov This fundamental reaction can lead to a wide array of derivatives. The hybridization of the carbonyl carbon changes from sp² to sp³ upon addition, resulting in a tetrahedral intermediate. orgsyn.org

Nucleophilic Addition Reactions:

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-[4-(1-phenylethyl)phenyl]ethanol , using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov The resulting product contains a new chiral center at the carbinol carbon.

Grignard and Organolithium Reactions: The addition of organometallic reagents, like Grignard reagents (R-MgBr) or organolithiums (R-Li), to the carbonyl group is a powerful method for forming carbon-carbon bonds. science.gov For instance, reaction with methylmagnesium bromide would yield 2-(4-(1-phenylethyl)phenyl)propan-2-ol . These reactions are generally irreversible due to the high basicity of the nucleophile. science.gov

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the ketone results in the formation of a cyanohydrin, 2-hydroxy-2-(4-(1-phenylethyl)phenyl)propanenitrile . libretexts.org This reaction is an equilibrium process.

Condensation Reactions:

Condensation reactions involve a nucleophilic addition followed by a dehydration step, leading to the formation of a new double bond.

Aldol (B89426) Condensation: In the presence of a base or acid, the enolate of Ethanone (B97240), 1-[4-(1-phenylethyl)phenyl]- can react with an aldehyde, such as benzaldehyde, in a crossed aldol condensation. The initial β-hydroxy ketone adduct can then dehydrate to form an α,β-unsaturated ketone, a chalcone (B49325) derivative.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate, typically catalyzed by a weak base like piperidine. semanticscholar.org This leads to the formation of a new carbon-carbon double bond.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the ketone into an alkene. Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-(1-phenylethyl)-4-(prop-1-en-2-yl)benzene .

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives, like phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP), yields the corresponding hydrazones. libretexts.org For example, reaction with hydrazine would form Ethanone, 1-[4-(1-phenylethyl)phenyl]-, hydrazone .

Table 1: Examples of Nucleophilic Addition and Condensation Products
Reactant(s)Product NameReaction Type
Sodium borohydride (NaBH₄)1-[4-(1-phenylethyl)phenyl]ethanolReduction
Methylmagnesium bromide2-(4-(1-phenylethyl)phenyl)propan-2-olGrignard Reaction
Benzaldehyde (base-catalyzed)1-(4-(1-phenylethyl)phenyl)-3-phenylprop-2-en-1-oneAldol Condensation
Methylenetriphenylphosphorane1-(1-phenylethyl)-4-(prop-1-en-2-yl)benzeneWittig Reaction
HydrazineEthanone, 1-[4-(1-phenylethyl)phenyl]-, hydrazoneHydrazone Formation

Oxidation Reactions Leading to Carboxylic Acids and Related Compounds

The acetyl group of Ethanone, 1-[4-(1-phenylethyl)phenyl]- can be oxidized to a carboxylic acid. The most common method for this transformation is the haloform reaction. wikipedia.orgbyjus.com This reaction is specific to methyl ketones. masterorganicchemistry.com

In this process, the ketone is treated with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base, such as sodium hydroxide. chemistry-online.comtruman.educhegg.com A common and convenient laboratory procedure utilizes sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach. acs.orgchemistry-online.comtruman.edu The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution by hydroxide, which cleaves the resulting trihalomethyl ketone. byjus.commasterorganicchemistry.com The final products are 4-(1-phenylethyl)benzoic acid and a haloform (e.g., chloroform, CHCl₃). chemistry-online.com

Table 2: Oxidation of Ethanone, 1-[4-(1-phenylethyl)phenyl]-
ReagentsProduct NameReaction Type
1. Br₂ / NaOH, H₂O2. H₃O⁺4-(1-phenylethyl)benzoic acidHaloform Reaction
1. NaOCl / NaOH, H₂O2. H₃O⁺4-(1-phenylethyl)benzoic acidHaloform Reaction

Alpha-Functionalization via Enolate Chemistry

The α-carbon of the ketone is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then react with various electrophiles to introduce new functional groups at the alpha position. chadsprep.comlibretexts.org

α-Halogenation: The α-position can be halogenated using reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS). rsc.orgmasterorganicchemistry.com Under acidic conditions, the reaction proceeds through an enol intermediate. youtube.com The reaction with NBS, often catalyzed by a small amount of acid or a source like ammonium (B1175870) acetate (B1210297), is a mild and efficient method for producing α-bromo ketones. nih.govrsc.org This would yield 2-bromo-1-[4-(1-phenylethyl)phenyl]ethanone .

α-Alkylation: Direct alkylation of the α-carbon can be achieved by first forming the enolate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide). libretexts.orglumenlearning.comyoutube.compressbooks.pub The use of LDA ensures complete and rapid conversion to the enolate, minimizing side reactions. libretexts.org

Table 3: Alpha-Functionalization Reactions
ReagentsProduct NameReaction Type
N-Bromosuccinimide (NBS), NH₄OAc2-bromo-1-[4-(1-phenylethyl)phenyl]ethanoneα-Halogenation
1. LDA, THF, -78 °C2. Methyl Iodide1-[4-(1-phenylethyl)phenyl]propan-1-oneα-Alkylation

Modifications of the Phenyl Rings

The two phenyl rings of the molecule are subject to electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Reactions and Selectivity

The 4-substituted phenyl ring is influenced by two groups: the acetyl group and the 1-phenylethyl group.

Directing Effects: The acetyl group (-COCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com Conversely, the 1-phenylethyl group is an alkyl substituent, which is an activating, ortho, para-directing group. masterorganicchemistry.com Since these groups are para to each other, their directing effects are on the same positions of the central phenyl ring. The activating 1-phenylethyl group directs incoming electrophiles to the positions ortho to it (and meta to the acetyl group). The deactivating acetyl group directs to the positions meta to it (and ortho to the 1-phenylethyl group). Therefore, substitution is expected to occur at the positions ortho to the 1-phenylethyl group.

The second phenyl ring (part of the 1-phenylethyl group) is monosubstituted with an alkyl group, making it activated and directing incoming electrophiles to its ortho and para positions.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂). nih.govdergipark.org.trfrontiersin.orgnih.gov Based on the directing effects, nitration is expected to occur primarily on the more activated ring system.

Halogenation: Introduction of a halogen (e.g., Br or Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, respectively, using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃. libretexts.orgmasterorganicchemistry.comtruman.edutruman.eduwikipedia.orgresearchgate.netnih.gov Friedel-Crafts reactions are generally not successful on strongly deactivated rings. libretexts.org Therefore, acylation or alkylation would likely occur on the terminal phenyl ring or the central ring at the positions activated by the 1-phenylethyl group.

The precise distribution of products in these reactions will depend on the specific reaction conditions, including the strength of the electrophile, temperature, and solvent. frontiersin.org

Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives

Nucleophilic aromatic substitution (NAS) is less common than EAS and typically requires an aryl halide with strong electron-withdrawing groups positioned ortho or para to the leaving group. chegg.com

If a halogen, for example, is introduced onto the central phenyl ring at a position ortho to the deactivating acetyl group, the resulting halo-derivative could potentially undergo NAS. The strong electron-withdrawing acetyl group would stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. Potential nucleophiles for this reaction include alkoxides, amines, and thiolates. For instance, a hypothetical 1-(3-chloro-4-(1-phenylethyl)phenyl)ethanone could react with a nucleophile like sodium methoxide (B1231860) to yield 1-(3-methoxy-4-(1-phenylethyl)phenyl)ethanone . The feasibility and rate of such reactions would be highly dependent on the specific substrate and reaction conditions. lumenlearning.com

Directed Metalation Strategies for Selective Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings, overcoming the typical product mixtures seen in classical electrophilic aromatic substitution. semanticscholar.orgrsc.org This strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, guiding deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.orgbaranlab.org

For the Ethanone, 1-[4-(1-phenylethyl)phenyl]- scaffold, direct application of an alkyllithium base is complicated by the electrophilic nature of the ketone's carbonyl carbon, which can be attacked by the nucleophilic base. A more effective strategy involves the temporary protection of the ketone, transforming it into a potent DMG. By converting the ketone to a ketal, such as a 2-methyl-1,3-dioxolane, the protected group becomes a highly effective director for ortho-lithiation. researchgate.net

The process involves treating the protected ethanone with a strong base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to 0 °C). semanticscholar.orgresearchgate.net This generates a transient ortho-lithiated species. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups exclusively at the position ortho to the original ketone. Subsequent acidic hydrolysis removes the protecting group, restoring the ketone and yielding the ortho-functionalized product.

Table 1: Potential Electrophiles for Functionalizing the ortho-Lithiated Intermediate This table outlines various electrophiles that can react with the lithiated derivative of protected Ethanone, 1-[4-(1-phenylethyl)phenyl]- and the corresponding functional group that would be introduced onto the aromatic ring.

ElectrophileReagent ExampleResulting Functional Group
Carbon DioxideCO₂ (gas)Carboxylic Acid (-COOH)
Aldehydes/KetonesFormaldehyde (HCHO)Hydroxymethyl (-CH₂OH)
Alkyl HalidesMethyl Iodide (CH₃I)Methyl (-CH₃)
BoratesTrimethyl borate (B1201080) (B(OMe)₃)Boronic Acid (-B(OH)₂)
HalogensIodine (I₂)Iodo (-I)
SulfurSulfur (S₈)Thiol (-SH)
DisulfidesDimethyl disulfide (MeSSMe)Methylthio (-SMe)

Synthesis of Complex Molecular Architectures and Heterocyclic Derivatives

The ketone and its adjacent methyl group on the Ethanone, 1-[4-(1-phenylethyl)phenyl]- scaffold are key reactive sites for building more complex molecular structures, including fused rings and diverse heterocycles.

The formation of new carbocyclic rings fused to the central phenyl ring typically requires a multi-step approach beginning with the modification of the ethanone group. A common initial step is an aldol condensation reaction between the ethanone and an appropriate aldehyde. This reaction creates an α,β-unsaturated ketone intermediate, which is a versatile precursor for various cyclization reactions.

For instance, a Brønsted acid-promoted intramolecular cyclization of an acetophenone (B1666503) derivative that has been converted into an o-(1-arylvinyl) structure can lead to the formation of polysubstituted indenes. rsc.org Another strategy involves the oxidative cyclization of derivatives like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which can be prepared from acetophenones, to yield functionalized indolinones. nih.gov These methods highlight the potential to convert the simple acetyl group into a component of a newly formed, fused carbocyclic ring system.

The ethanone group is an excellent starting point for synthesizing a variety of five- and six-membered heterocyclic rings, which are prevalent motifs in pharmacologically active compounds.

Thiophene Derivatives: The Gewald aminothiophene synthesis is a highly efficient one-pot, multi-component reaction that can be applied directly to Ethanone, 1-[4-(1-phenylethyl)phenyl]-. wikipedia.org This reaction involves the condensation of the ketone, an α-cyanoester (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base (like morpholine (B109124) or triethylamine). organic-chemistry.orgmdpi.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a densely substituted 2-aminothiophene. wikipedia.orgarkat-usa.org

Pyrazole (B372694) and Isoxazole (B147169) Derivatives: Standard condensation reactions provide reliable routes to nitrogen- and oxygen-containing heterocycles.

Pyrazoles: Reaction of Ethanone, 1-[4-(1-phenylethyl)phenyl]- with hydrazine (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of a pyrazole ring. The reaction proceeds via a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration.

Isoxazoles: Similarly, condensation with hydroxylamine (B1172632) (H₂NOH) yields an oxime intermediate, which upon cyclization forms the corresponding isoxazole ring.

Table 2: Synthesis of Heterocyclic Derivatives This table summarizes key reactions for converting the ethanone core into important heterocyclic systems.

Target HeterocycleKey ReagentsReaction Name/Type
2-Aminothiopheneα-Cyanoester, Sulfur, BaseGewald Reaction
PyrazoleHydrazine / Substituted HydrazinePaal-Knorr Synthesis (variant)
IsoxazoleHydroxylamineCondensation/Cyclization
PyrimidineUrea, Guanidine, or AmidineBiginelli Reaction (variant)

Preparation of Advanced Polyaromatic Systems from the Ethanone, 1-[4-(1-phenylethyl)phenyl]- Core

The synthesis of extended polyaromatic and conjugated systems from the Ethanone, 1-[4-(1-phenylethyl)phenyl]- core can be effectively achieved using palladium-catalyzed cross-coupling reactions. goettingen-research-online.de These methods are cornerstones of modern organic synthesis for constructing carbon-carbon bonds between sp²-hybridized centers.

A primary strategy involves the Suzuki-Miyaura coupling, which creates a new carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org To utilize this reaction, the ethanone scaffold must first be functionalized to introduce either a halide or a boronic acid/ester. The directed metalation strategy outlined in section 4.2.3 provides an ideal method for this initial functionalization. By quenching the ortho-lithiated intermediate with a halogen source like iodine (I₂) or 1,2-dibromoethane, an aryl halide is formed. Alternatively, quenching with a borate ester followed by hydrolysis yields an arylboronic acid.

Once the functionalized (e.g., bromo- or iodo-substituted) derivative of Ethanone, 1-[4-(1-phenylethyl)phenyl]- is prepared, it can undergo a Suzuki-Miyaura coupling reaction with another arylboronic acid (or aryl halide). nih.gov This reaction, typically catalyzed by a palladium(0) complex with a suitable ligand and base, results in the formation of a biaryl structure, effectively extending the polyaromatic system. libretexts.org A similar approach using the Sonogashira coupling with a terminal alkyne can be used to synthesize structures like 1-[4-(2-phenylethynyl)phenyl]ethanone, further demonstrating the modular construction of complex aromatic architectures from this scaffold. nih.gov

Advanced Spectroscopic and Structural Characterization of Ethanone, 1 4 1 Phenylethyl Phenyl and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial arrangement of atoms.

For a complete structural assignment of "Ethanone, 1-[4-(1-phenylethyl)phenyl]-," a suite of NMR experiments would be employed.

¹H NMR: This experiment identifies the different types of protons in the molecule and their relative numbers. For "Ethanone, 1-[4-(1-phenylethyl)phenyl]-", one would expect to see signals for the aromatic protons on the two phenyl rings, a quartet for the methine (CH) proton, a doublet for the methyl (CH₃) group of the phenylethyl moiety, and a singlet for the acetyl (CH₃) group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: This spectrum reveals the number of unique carbon environments. Key signals would include the carbonyl carbon of the ketone, aromatic carbons, and the aliphatic carbons of the ethyl group.

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings within the molecule, helping to identify adjacent protons. For instance, a cross-peak between the methine quartet and the methyl doublet of the phenylethyl group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak indicates a C-H bond, allowing for the direct assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton, for example, by showing correlations from the acetyl protons to the carbonyl carbon and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

As a case study, the NMR data for the analogue 1-[4-(2-phenylethynyl)phenyl]ethanone is presented below. doi.org

Table 1: ¹H and ¹³C NMR Data for 1-[4-(2-phenylethynyl)phenyl]ethanone in CDCl₃ doi.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl CH₃ 2.61 (s, 3H) 26.6
Aromatic H (acetyl side) 7.93 (d, J = 8.5 Hz, 2H) 128.2
Aromatic H (acetyl side) 7.60 (d, J = 8.5 Hz, 2H) 128.8
Aromatic H (phenyl side) 7.58-7.51 (m, 2H) 131.66
Aromatic H (phenyl side) 7.39-7.34 (m, 3H) 131.70
Carbonyl C=O - 197.3
Quaternary Aromatic C - 122.6, 128.1, 136.1

This interactive table is based on data for an analogue compound.

Complete assignments for complex molecules are often achieved through a combination of these 1D and 2D NMR techniques. nist.gov

For chiral molecules like "Ethanone, 1-[4-(1-phenylethyl)phenyl]-," which has a stereocenter at the benzylic carbon of the phenylethyl group, NMR is a powerful tool for determining stereochemistry. While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents can create diastereomers that are distinguishable by NMR. researchgate.net Furthermore, NOESY experiments can provide information about the molecule's preferred conformation in solution by identifying protons that are close to each other in space, which can help to establish the relative orientation of the two phenyl rings. nist.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For "Ethanone, 1-[4-(1-phenylethyl)phenyl]-," the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically found in the region of 1685-1665 cm⁻¹. Other expected signals include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic rings (around 1600-1450 cm⁻¹).

The IR spectrum for the related compound Ethanone (B97240), 1-[4-(2-phenylethyl)phenyl]- shows characteristic absorptions that would be similar to the target compound, with the key difference being the absence of the alkyne bond. nist.govnist.gov

Table 2: Key IR Absorptions for Related Acetophenone (B1666503) Analogues

Functional Group Analogue Compound Wavenumber (cm⁻¹)
C=O Stretch Ethanone, 1-[4-(2-phenylethyl)phenyl]- ~1680
C=O Stretch 1-(4-(Hydroxymethyl)phenyl)ethanone ~1680
Aromatic C-H Stretch Ethanone, 1-(4-ethylphenyl)- ~3050

This interactive table is based on data for analogue compounds. nist.govchemicalbook.com

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For "Ethanone, 1-[4-(1-phenylethyl)phenyl]-" (molecular formula C₁₆H₁₆O), the expected monoisotopic mass is 224.120115 Da. youtube.com HRMS analysis would confirm this exact mass, thereby verifying the molecular formula and distinguishing it from other compounds with the same nominal mass. doi.org

Table 3: Computed Mass Spectrometry Data for Ethanone, 1-[4-(1-phenylethyl)phenyl]- youtube.com

Property Value
Molecular Formula C₁₆H₁₆O
Molecular Weight 224.30 g/mol
Exact Mass 224.120115130 Da

This interactive table is based on computed data from PubChem. youtube.com

The fragmentation pattern observed in the mass spectrum would also provide structural information. For instance, cleavage of the bond between the carbonyl group and the aromatic ring would likely result in a prominent ion at m/z 43 (CH₃CO⁺), and cleavage of the benzylic bond would also lead to characteristic fragments.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

An X-ray crystal structure of "Ethanone, 1-[4-(1-phenylethyl)phenyl]-" would provide unambiguous proof of its molecular connectivity and conformation in the solid state. It would reveal the relative orientations of the two phenyl rings and the acetyl group. Furthermore, the analysis of the crystal packing would show how the molecules interact with each other in the solid state through intermolecular forces such as van der Waals interactions or C-H···π interactions. nih.gov

While a crystal structure for the target compound is not publicly available, the structure of the analogue 1-[4-(2-phenylethynyl)phenyl]ethanone has been determined (CCDC Number: 971826). The analysis of this structure reveals a nearly planar conformation of the acetyl-phenyl-ethynyl-phenyl backbone, which is a common feature in such conjugated systems. The crystal packing is dictated by weak intermolecular interactions. A similar analysis for "Ethanone, 1-[4-(1-phenylethyl)phenyl]-" would be invaluable for understanding its solid-state properties.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The solid-state arrangement and intermolecular interactions of a molecule are crucial in determining its crystal packing, physical properties, and potential for forming larger, ordered structures, known as supramolecular assemblies. For Ethanone, 1-[4-(1-phenylethyl)phenyl]-, we can predict the dominant non-covalent interactions that govern its self-assembly by examining its structural features and comparing them to crystallographic studies of other acetophenone derivatives. researchgate.net

The key functional groups in Ethanone, 1-[4-(1-phenylethyl)phenyl]- are the acetyl group (with its carbonyl oxygen), the two phenyl rings, and the aliphatic ethyl bridge. These features allow for a variety of weak intermolecular interactions:

C–H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor. It can interact with weakly acidic C–H donors from the aromatic rings and the methyl group of neighboring molecules. These interactions are a common motif in the crystal structures of acetophenone derivatives, often leading to the formation of chains or dimeric structures. researchgate.net

C–H···π Interactions: The aromatic rings can also act as acceptors for C–H donors from the methyl and ethyl groups of nearby molecules. These interactions, where a C-H bond points towards the face of a π-system, are significant in organizing molecules in the solid state. researchgate.net

A crystallographic study of four different acetophenone derivatives revealed that such cooperative weak C–H···O, C–H···π, and π···π stacking interactions are fundamental to the formation and stabilization of their molecular assemblies. researchgate.net The interplay of these forces directs the molecules into specific three-dimensional arrangements.

The chirality of Ethanone, 1-[4-(1-phenylethyl)phenyl]- adds another layer of complexity. In an enantiomerically pure sample, the molecules will pack in a chiral space group. The supramolecular assembly of a racemic mixture, however, could result in a racemic compound (both enantiomers in the same unit cell), a conglomerate (a physical mixture of separate enantiopure crystals), or, less commonly, a solid solution.

The ability of chiral molecules to induce helical supramolecular structures is a well-documented phenomenon, particularly in the field of liquid crystals. tandfonline.comdakenchem.comrsc.org Chiral ketones, acting as "chiral dopants," can transfer their molecular chirality to a nematic liquid crystal host, forcing the liquid crystal molecules into a helical arrangement. tandfonline.comdakenchem.comrsc.org While specific studies on Ethanone, 1-[4-(1-phenylethyl)phenyl]- as a liquid crystal dopant are not available, its chiral nature and rigid aromatic components make it a plausible candidate for inducing such supramolecular chirality.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy techniques are indispensable for studying chiral molecules, as they can distinguish between enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule does not exhibit a CD signal. For a chiral molecule like Ethanone, 1-[4-(1-phenylethyl)phenyl]-, its two enantiomers will produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign).

The CD spectrum of a chiral ketone is typically dominated by the electronic transitions of the carbonyl chromophore and the aromatic rings. Key transitions include:

n → π* transition: This transition of the carbonyl group is electronically forbidden but can be observed in UV-Vis absorption spectra as a weak band at longer wavelengths. In CD spectroscopy, this transition often gives a distinct signal (a "Cotton effect") whose sign and intensity are highly sensitive to the stereochemistry of the molecule.

π → π* transitions: These transitions, associated with the aromatic rings and the carbonyl group, occur at shorter wavelengths and are generally more intense than the n → π* transition.

Studies on other chiral ketones have shown that the sign of the Cotton effect for the n → π* transition can often be related to the absolute configuration of the molecule using empirical rules like the Octant Rule. The solvent can also significantly affect the CD spectrum by altering the conformation of the molecule or through direct interactions with the chromophore. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.net A plot of optical rotation versus wavelength is known as an ORD curve. Similar to CD, the ORD curves of enantiomers are mirror images.

An ORD curve that shows peaks and troughs in the vicinity of an absorption band is said to exhibit a "Cotton effect." slideshare.net A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect in ORD is directly related to the CD signal and provides information about the absolute configuration of the chiral centers. slideshare.net

For Ethanone, 1-[4-(1-phenylethyl)phenyl]-, one would expect to observe a Cotton effect in its ORD spectrum corresponding to the n → π* transition of the carbonyl group. By analyzing the sign of this Cotton effect, it would be possible to assign the absolute configuration (R or S) to each enantiomer.

The following table summarizes the expected chiroptical properties for the enantiomers of Ethanone, 1-[4-(1-phenylethyl)phenyl]-. Note that the specific wavelengths (λ_max) and signs are hypothetical and would need to be determined experimentally.

Spectroscopic TechniqueProperty(R)-Enantiomer (Expected)(S)-Enantiomer (Expected)
Circular Dichroism (CD) Molar Circular Dichroism (Δε) at λ_max of n → πPositive (+)Negative (-)
Optical Rotatory Dispersion (ORD) Cotton Effect corresponding to n → πPositiveNegative

No Specific Research Found for "Ethanone, 1-[4-(1-phenylethyl)phenyl]-"

Extensive research has not yielded specific theoretical and computational chemistry studies focused solely on the compound Ethanone, 1-[4-(1-phenylethyl)phenyl]- . While this chemical is documented in various chemical databases, in-depth scholarly articles detailing its quantum chemical calculations, conformational analysis, and molecular modeling simulations as per the requested outline are not publicly available.

The required detailed research findings for the following topics could not be located for this specific compound:

Quantum Chemical Calculations (DFT, Ab Initio): No published studies were found investigating the electronic structure, bonding properties, spectroscopic parameters (NMR, IR, UV-Vis), molecular orbitals, or reactivity descriptors.

Conformational Analysis and Potential Energy Surface Mapping: There is a lack of specific research mapping the potential energy surface of this molecule.

Molecular Modeling and Simulation (Molecular Dynamics, Monte Carlo): No literature detailing the exploration of its conformational landscapes in solution via molecular dynamics or Monte Carlo simulations is available.

Theoretical and Computational Chemistry Applied to Ethanone, 1 4 1 Phenylethyl Phenyl

Molecular Modeling and Simulation (e.g., Molecular Dynamics, Monte Carlo)

Simulation of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the macroscopic properties of a substance, such as its physical state, solubility, and crystal packing. For a molecule like Ethanone (B97240), 1-[4-(1-phenylethyl)phenyl]-, which possesses multiple functional groups capable of engaging in non-covalent interactions, computational simulations offer a powerful lens to investigate these forces at an atomic level. Theoretical methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), are instrumental in elucidating the nature and strength of these interactions. acs.org

The structure of Ethanone, 1-[4-(1-phenylethyl)phenyl]- features two phenyl rings and a carbonyl group. This combination allows for a variety of non-covalent interactions to occur:

π-π Stacking: The aromatic rings can interact with each other through π-π stacking, where the electron clouds of the rings attract one another. These interactions can occur in several geometries, such as parallel-displaced or T-shaped configurations. researchgate.net

C-H···π Interactions: The hydrogen atoms of the ethyl group and the phenyl rings can interact with the π-electron system of an adjacent aromatic ring.

Hydrogen Bonding: While ketones cannot act as hydrogen bond donors, the oxygen atom of the carbonyl group, with its lone pairs of electrons and partial negative charge, can act as a hydrogen bond acceptor. youtube.com This allows for interactions with suitable donor molecules or even weak C-H···O interactions between molecules of the compound itself.

Van der Waals Forces: These are ubiquitous, distance-dependent interactions that include dispersion forces (London forces), which are significant for non-polar molecules and the non-polar regions of this compound. protheragen.aiwikipedia.org

Computational Methodologies

Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is particularly useful for accurately determining the interaction energies and geometries of small molecular clusters, such as dimers of Ethanone, 1-[4-(1-phenylethyl)phenyl]-. By modeling different orientations of two molecules, the most stable dimer configurations can be identified and their binding energies quantified. researchgate.net For instance, a study might compare the stability of a head-to-tail arrangement versus a stacked π-π configuration. Dispersion-corrected DFT functionals are often employed to properly account for the van der Waals interactions that are critical in these systems. acs.org

Molecular Dynamics (MD) Simulations:

MD simulations are used to study the time-dependent behavior of a molecular system. nih.gov An MD simulation of Ethanone, 1-[4-(1-phenylethyl)phenyl]- would involve placing a large number of molecules in a simulation box and calculating their trajectories over time based on a force field. mdpi.com This approach can provide insights into the collective behavior of the molecules, such as their arrangement in the liquid state or the dynamics of crystal formation. It allows for the observation of how different intermolecular interactions collectively influence the bulk properties of the material. researchgate.net

Detailed Research Findings

A DFT study would likely reveal several stable dimer configurations. The interaction energies would depend on the specific orientation of the two molecules, highlighting the dominant types of non-covalent forces at play in each case.

Table 1: Hypothetical Interaction Energies for Dimers of Ethanone, 1-[4-(1-phenylethyl)phenyl]- Calculated at the DFT Level

Dimer ConfigurationDominant Interaction TypeIntermolecular Distance (Å)Interaction Energy (kcal/mol)
Parallel-Displacedπ-π Stacking3.5-4.5
T-ShapedC-H···π4.8-2.8
Antiparallel (Head-to-Tail)Dipole-Dipole, C-H···O4.2-3.5

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.

An MD simulation would provide a dynamic picture of the intermolecular interactions in a condensed phase. Analysis of the simulation trajectories could yield radial distribution functions (RDFs), which describe the probability of finding another molecule at a certain distance from a reference molecule. The peaks in the RDFs would correspond to the preferred distances for different types of interactions.

Table 2: Hypothetical Parameters from a Molecular Dynamics Simulation of Liquid Ethanone, 1-[4-(1-phenylethyl)phenyl]-

ParameterDescriptionValue
DensitySimulated density of the liquid at 298 K1.05 g/cm³
First Peak of C.O···H-C RDFIndicates the distance for C-H···O interactions2.4 Å
First Peak of Ring Centroid RDFIndicates the distance for π-π stacking3.6 Å
Self-Diffusion CoefficientA measure of molecular mobility in the liquid1.2 x 10⁻⁵ cm²/s

Note: The data in this table is illustrative and represents plausible results from an MD simulation.

Applications in Materials Science and Advanced Chemical Technologies

Utilisation as Building Blocks in Polymer Chemistry

The incorporation of specific monomers into polymer chains is a fundamental strategy for designing materials with tailored properties. The structure of Ethanone (B97240), 1-[4-(1-phenylethyl)phenyl]- suggests its potential as a monomeric unit.

Should Ethanone, 1-[4-(1-phenylethyl)phenyl]- be functionalized into a monomer, it could be incorporated into either the main chain or the side chain of a polymer. Integration into the main chain, for instance, through polycondensation reactions involving the aromatic rings, could lead to rigid-rod-like polymers with high thermal stability. Alternatively, attachment as a side group onto a flexible polymer backbone would introduce the bulky 1-phenylethylphenyl moiety as a pendant group, which could impact the polymer's morphology and intermolecular interactions. Research on poly(azomethine-ether)s (PAMEs) containing a 1-phenethyl-4-piperidone (B3395357) moiety demonstrates how structurally related units can be incorporated into polymer backbones to create materials with specific thermal and liquid crystalline properties.

Precursors for Specialty Chemicals and Advanced Materials

The chemical reactivity of Ethanone, 1-[4-(1-phenylethyl)phenyl]- makes it a potential precursor for a variety of specialty chemicals and advanced materials.

The aromatic nature of Ethanone, 1-[4-(1-phenylethyl)phenyl]- suggests that it could serve as a foundational structure for photoactive materials. The introduction of additional chromophores or photo-responsive groups could yield compounds for applications in optical data storage or as photoinitiators. For example, derivatives of acetophenone (B1666503) are known to be utilized in photochemical studies. Furthermore, the rigid structure imparted by the two phenyl rings suggests that derivatives of this compound could exhibit significant thermal stability, a desirable characteristic for high-performance polymers and materials used in demanding environments.

A key feature of Ethanone, 1-[4-(1-phenylethyl)phenyl]- is its chirality, stemming from the stereocenter at the benzylic carbon of the 1-phenylethyl group. This intrinsic chirality makes it a candidate for the development of chiral ligands for asymmetric catalysis. The synthesis of enantiomerically pure forms of the compound would be a prerequisite. Subsequent chemical modification, for instance, by converting the ketone to other functional groups, could lead to novel chiral ligands. The development of chiral diene ligands from the inexpensive terpene, (R)-α-phellandrene, for rhodium-catalyzed asymmetric addition reactions showcases a successful strategy in creating effective chiral ligands from readily available chiral starting materials.

Advanced Separation and Purification Methodologies

The purification of chemical compounds is a critical step in their synthesis and application. For a compound like Ethanone, 1-[4-(1-phenylethyl)phenyl]-, standard chromatographic techniques such as column chromatography would be the primary method for purification on a laboratory scale, owing to its relatively non-polar nature. On an industrial scale, methods like fractional distillation under reduced pressure or crystallization could be employed.

For the separation of its enantiomers, chiral chromatography would be the most direct approach. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. While specific methodologies for the chiral resolution of Ethanone, 1-[4-(1-phenylethyl)phenyl]- are not detailed in the literature, the principles of chiral separation are well-established and would be applicable.

Role in Fundamental Organic Synthesis Method Development

The development of novel and efficient synthetic methods is a primary driver of innovation in organic chemistry. Complex or uniquely substituted molecules often serve as challenging substrates to test the robustness and scope of new reactions. While extensive research on Ethanone, 1-[4-(1-phenylethyl)phenyl]- in this specific context is not widely documented, its synthesis and potential reactions are illustrative of fundamental organic chemistry principles.

The primary method for the synthesis of Ethanone, 1-[4-(1-phenylethyl)phenyl]- and related structures is the Friedel-Crafts acylation . chemguide.co.ukkhanacademy.orglibretexts.org This classic electrophilic aromatic substitution reaction provides a direct route to introduce an acyl group onto an aromatic ring. chemguide.co.uklibretexts.orgmasterorganicchemistry.com

Illustrative Synthetic Scheme: Friedel-Crafts Acylation

The synthesis of Ethanone, 1-[4-(1-phenylethyl)phenyl]- would proceed by the reaction of 1-phenylethylbenzene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.ukkhanacademy.org

The regioselectivity of this reaction is directed by the 1-phenylethyl substituent. Due to steric hindrance and the electron-donating nature of the alkyl group, the acylation is expected to predominantly occur at the para position of the phenyl ring attached to the ethyl group. libretexts.org

Research Findings in Related Systems

While direct studies on Ethanone, 1-[4-(1-phenylethyl)phenyl]- for method development are limited, research on analogous structures provides insight into its potential reactivity and utility. For instance, studies on the electrochemical reductive coupling of aromatic ketones have demonstrated the formation of pinacols, which are 1,2-diols. researchgate.netresearchgate.net A related compound, 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone, is a product of such reductive coupling reactions, showcasing a pathway for carbon-carbon bond formation starting from aromatic ketones. researchgate.netresearchgate.net

The ketone functionality of Ethanone, 1-[4-(1-phenylethyl)phenyl]- makes it a candidate for a variety of fundamental transformations that are central to synthetic methodology development, including:

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(4-(1-phenylethyl)phenyl)ethanol, using various reducing agents. This alcohol could then be a substrate for further reactions.

Oxidation: Reactions like the Baeyer-Villiger oxidation could be explored to form the corresponding ester.

Alpha-Functionalization: The methyl group adjacent to the carbonyl can be functionalized through enolate chemistry to introduce other substituents.

Condensation Reactions: Aldol (B89426) and similar condensation reactions could be employed to build larger, more complex molecules.

The development of asymmetric versions of these reactions is a major focus of modern organic synthesis. youtube.com The prochiral nature of the ketone in Ethanone, 1-[4-(1-phenylethyl)phenyl]- would make it a suitable, albeit specialized, substrate for testing new asymmetric catalysts and methodologies.

Data from Representative Reactions on Analogous Ketones

The following table summarizes typical reaction types that are fundamental to organic synthesis and could be applied to Ethanone, 1-[4-(1-phenylethyl)phenyl]-, based on known transformations of similar aromatic ketones.

Reaction TypeReagents & ConditionsExpected Product ClassSignificance in Method Development
Friedel-Crafts Acylation Acetyl chloride, AlCl₃, heatAromatic KetoneC-C bond formation, functionalization of arenes libretexts.org
Ketone Reduction NaBH₄, methanolSecondary AlcoholStereoselective synthesis of alcohols
Reductive Amination Amine, H₂, Pd/CAmineC-N bond formation
Wittig Reaction Phosphonium ylideAlkeneC=C bond formation
Enolate Alkylation LDA, alkyl halideα-Alkylated KetoneC-C bond formation at the α-position

While direct and extensive research focusing on "Ethanone, 1-[4-(1-phenylethyl)phenyl]-" as a cornerstone for developing new synthetic methods is not prevalent in the current body of scientific literature, its synthesis and potential reactivity profile are deeply rooted in the principles of fundamental organic reactions. Its value lies in being a structurally specific, non-standard substrate that could be used to probe the limits and applicability of new and existing synthetic methodologies.

Future Research Directions and Open Questions in Phenylethylphenyl Ethanone Chemistry

Discovery of Unprecedented Reactivity and Selectivity

A primary frontier in the study of "Ethanone, 1-[4-(1-phenylethyl)phenyl]-" lies in uncovering novel reaction pathways that deviate from the canonical reactivity of aromatic ketones. While classical reactions like aldol (B89426) condensations and α-functionalization are well-established for acetophenones, the unique steric and electronic properties imparted by the 4-(1-phenylethyl)phenyl substituent could lead to unexpected outcomes. nih.gov

Future research should focus on subjecting this ketone to a variety of modern synthetic transformations. For instance, recent breakthroughs have enabled the use of traditionally stable aromatic ketones in cross-coupling reactions through innovative one-pot conversions to more reactive ester intermediates. azom.com Applying such methods to "Ethanone, 1-[4-(1-phenylethyl)phenyl]-" could unlock a vast and previously inaccessible chemical space for creating new derivatives. azom.com Investigations into its behavior under different catalytic systems, such as those involving photoredox or transition metals, could reveal unprecedented C-C or C-H bond functionalizations at various positions on its aromatic rings. nih.govnih.gov

Moreover, reinvestigating classical named reactions under novel conditions could yield surprising results. For example, the Willgerodt-Kindler reaction of acetophenone (B1666503) has been shown to produce unexpected byproducts. researchgate.net A systematic study of this reaction with "Ethanone, 1-[4-(1-phenylethyl)phenyl]-" could lead to the discovery of new molecular scaffolds.

Table 1: Illustrative Research Goals for Exploring Novel Reactivity

Research Question Potential Methodology Desired Outcome
Can the ketone be used in cross-coupling? One-pot conversion to an in-situ ester followed by Suzuki or Buchwald-Hartwig coupling. azom.com Direct arylation or amination at the ketone's aromatic core.
Are remote C-H functionalizations possible? Directed or non-directed C-H activation using Pd, Ru, or Rh catalysts. Selective introduction of functional groups at positions ortho or meta to the existing substituents.
What is its behavior in photoredox catalysis? Reaction with various radical precursors under visible light irradiation. acs.org Discovery of novel bond formations or cleavage pathways. acs.org
Are there unexpected products from classical reactions? Systematic study of the Willgerodt-Kindler reaction under microwave and solvent-free conditions. researchgate.net Isolation and characterization of novel rearranged or dimeric products.

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. Traditional syntheses of aromatic ketones often rely on stoichiometric reagents, harsh conditions, and petroleum-based feedstocks. nih.govnumberanalytics.com A significant area of future research will be the development of eco-friendly synthetic routes to "Ethanone, 1-[4-(1-phenylethyl)phenyl]-".

This could involve catalytic methods that minimize waste and energy consumption. For example, adapting the continuous flow oxidation of substituted ethylbenzenes, which has been shown to be advantageous for acetophenone production, could provide a greener path to the target molecule. nih.gov Another promising avenue is the use of photoredox catalysis to construct the ketone from more abundant and less activated starting materials, such as the corresponding carboxylic acid and an appropriate alkene, thereby avoiding multiple pre-functionalization steps. nih.govnih.gov These methods often proceed under mild conditions and can significantly reduce the environmental impact compared to classical methods like Friedel-Crafts acylation. numberanalytics.com

Table 2: Comparison of Potential Synthetic Routes by Sustainability Metrics

Synthetic Route Starting Materials Key Reagents/Catalysts Potential Advantages
Classical Friedel-Crafts 1-Phenylethylbenzene, Acetyl Chloride AlCl₃ (stoichiometric) Well-established
Catalytic Oxidation 4-Ethyl-(1-phenylethyl)benzene Air/O₂, Co(II)/Mn(II) catalysts Atom-economical, uses air as oxidant nih.gov
Photoredox Coupling 4-(1-Phenylethyl)benzoic Acid, Ethylene source Photocatalyst, Light High functional group tolerance, mild conditions nih.gov
C-F Bond Cleavage 4-(1-Phenylethyl)benzoyl fluoride (B91410) derivative Specific catalysts Utilizes stable trifluoromethyl groups as synthetic handles elsevierpure.com

Integration with Flow Chemistry and Automation for Enhanced Efficiency

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. rsc.orgjst.org.in These benefits include superior heat and mass transfer, improved safety when handling reactive intermediates, and straightforward scalability. rsc.org

Future research should explore the multi-step synthesis of "Ethanone, 1-[4-(1-phenylethyl)phenyl]-" and its subsequent derivatives using integrated flow systems. unimi.it Such a system could, for example, telescope a Friedel-Crafts acylation directly into a reduction or further functionalization step without isolating intermediates. This approach not only increases efficiency and reduces waste but also allows for the safe use of highly reactive reagents that would be problematic in large-scale batch reactors. acs.org The precise control over reaction parameters like temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and selectivities than achievable in batch processing. illinois.edu

High-Throughput Experimentation in the Exploration of Derivative Space

To efficiently explore the synthetic potential of "Ethanone, 1-[4-(1-phenylethyl)phenyl]-", high-throughput experimentation (HTE) will be an indispensable tool. seqens.com HTE allows for the rapid screening of hundreds or even thousands of reaction conditions in parallel, using miniaturized arrays like 96-well plates. nih.govacs.org This technology dramatically accelerates the discovery and optimization of new reactions. researchgate.net

For this specific ketone, HTE could be used to rapidly identify optimal catalysts, ligands, solvents, and bases for a wide range of transformations, such as asymmetric hydrogenations to produce chiral alcohols or cross-coupling reactions to generate diverse libraries of derivatives. acs.org By combining automated liquid handlers for reaction setup with rapid analysis techniques like mass spectrometry, researchers can quickly map out the most promising regions of reaction space for further investigation. nih.gov While HTE is well-established in the pharmaceutical industry, its application in academic settings for fundamental reaction discovery is a growing area that could greatly benefit the study of this compound family. seqens.com

Table 3: Example of a High-Throughput Experimentation (HTE) Screening Array

Well Catalyst (0.1 mol%) Ligand (0.2 mol%) Base (2.0 equiv) Solvent Yield (%)
A1 Pd(OAc)₂ SPhos K₃PO₄ Toluene (B28343) 85
A2 Pd(OAc)₂ XPhos K₃PO₄ Toluene 92
A3 Pd₂(dba)₃ RuPhos Cs₂CO₃ Dioxane 78
... ... ... ... ... ...
H12 NiCl₂(dme) IPr K₂CO₃ DMA 45

This table represents a hypothetical screening for an amination reaction on a brominated derivative of the target ketone.

Synergistic Approaches Combining Experimental and Advanced Theoretical Methods

The synergy between experimental work and computational chemistry provides a powerful paradigm for understanding and predicting chemical reactivity. echemcom.com For a molecule like "Ethanone, 1-[4-(1-phenylethyl)phenyl]-", theoretical methods such as Density Functional Theory (DFT) can offer profound insights that guide experimental design.

Future research should leverage computational studies to probe the electronic structure, frontier molecular orbitals, and reaction mechanisms associated with this ketone. echemcom.com For example, calculations can predict how the 4-(1-phenylethyl)phenyl group influences the electrophilicity of the carbonyl carbon or the stability of potential reaction intermediates. This understanding can help rationalize observed reactivity and selectivity or predict the most likely outcome of a proposed transformation. acs.org Such a combined approach, where experimental results feed back into refining theoretical models and vice-versa, will be crucial for accelerating the development of novel chemistry for this compound and its derivatives. acs.orgrasayanjournal.co.in

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